4-Cyclopropylphenol
Overview
Description
4-Cyclopropylphenol, also known as this compound, is an organic compound with the molecular formula C9H10O. It is a white crystalline solid with a special aromatic odor. This compound is slightly soluble in water but can be dissolved in organic solvents such as ethanol, ether, and dichloromethane .
Preparation Methods
4-Cyclopropylphenol can be synthesized through the reaction of benzene with cyclopropanol in the presence of an acid catalyst . The reaction conditions typically involve maintaining a controlled temperature and ensuring the presence of the catalyst to facilitate the reaction. Industrial production methods may vary, but the fundamental process remains similar, focusing on optimizing yield and purity.
Chemical Reactions Analysis
4-Cyclopropylphenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding quinones or other oxidized products.
Reduction: Reduction reactions can lead to the formation of cyclopropyl-substituted phenols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenol ring. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Cyclopropylphenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Cyclopropylphenol involves its interaction with cellular components. It can increase intracellular reactive oxygen species (ROS) levels, alter mitochondrial membrane potential (MMP), and affect cell membrane permeability . These actions can lead to cell damage and apoptosis, making it a potential candidate for anticancer therapies. The compound’s antibacterial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
4-Cyclopropylphenol can be compared with other phenolic compounds such as:
Phenol: Unlike this compound, phenol is more commonly used as an antiseptic and disinfectant.
4-Methylphenol (p-Cresol): This compound has similar antibacterial properties but differs in its chemical structure and specific applications.
4-Chlorophenol: This compound is used in the production of pesticides and disinfectants, highlighting its different industrial applications compared to this compound.
Properties
IUPAC Name |
4-cyclopropylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c10-9-5-3-8(4-6-9)7-1-2-7/h3-7,10H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIWPHRUBXKMAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450731 | |
Record name | 4-cyclopropylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10292-61-2 | |
Record name | 4-cyclopropylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the reactivity of 4-Cyclopropylphenol with methane monooxygenase?
A1: Research suggests that this compound can be formed during the oxidation of cyclopropylbenzene by methane monooxygenase from Methylosinus capsulatus (Bath). [] This reaction also yields 3-phenylprop-2-en-1-ol and benzyl alcohol, indicating a non-concerted oxidation mechanism potentially involving charged or radical intermediates. [] The formation of the ring-opened product, 3-phenylprop-2-en-1-ol, suggests that the cyclopropyl group in this compound might be susceptible to ring-opening reactions under certain oxidative conditions. []
Q2: Is there evidence for the formation of ring-opened products from other cyclopropyl-containing compounds when reacted with methane monooxygenase?
A2: Yes, studies have shown that cyclopropylphenylmethane undergoes ring-opening when exposed to methane monooxygenase from Methylosinus trichosporium OB3b, forming 4-phenylbut-2-ene-1-ol as approximately 30% of the product. [] This finding, along with the observation of ring-opening in cyclopropylbenzene, suggests that the presence of the aromatic ring might influence the reactivity of the cyclopropyl group in these reactions. []
Q3: Are there convenient methods for synthesizing this compound?
A3: Yes, a convenient preparation method for this compound has been reported. [, ] While the specific details are not outlined in the provided abstracts, the existence of these publications indicates established synthetic routes for this compound.
Q4: Has the behavior of this compound ethers been investigated under nitration conditions?
A4: Yes, research has explored the behavior of both 2- and this compound ethers during nitration reactions using nitric acid in acetic anhydride. [] This suggests that the reactivity of the cyclopropyl group in this compound can be influenced by the presence and position of other substituents on the aromatic ring.
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